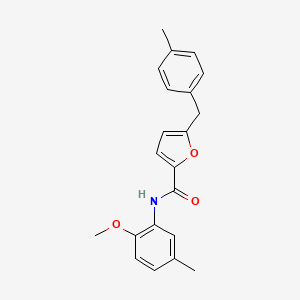
N-(4-bromophenyl)-2-methylcyclopropanecarboxamide
Overview
Description
N-(4-bromophenyl)-2-methylcyclopropanecarboxamide, also known as Br-MCC, is a chemical compound used in scientific research. It belongs to the class of cyclopropane carboxamides and has been found to have various biochemical and physiological effects.
Scientific Research Applications
N-(4-bromophenyl)-2-methylcyclopropanecarboxamide has been used in scientific research as a tool to study the function of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(4-bromophenyl)-2-methylcyclopropanecarboxamide has been found to be a potent and selective antagonist of the GABA(A) receptor subtype containing alpha5 subunits. This subtype is mainly expressed in the hippocampus, a brain region involved in learning and memory processes.
Mechanism of Action
N-(4-bromophenyl)-2-methylcyclopropanecarboxamide acts as a competitive antagonist of the GABA(A) receptor containing alpha5 subunits. It binds to the receptor at the same site as GABA but does not activate the receptor. By blocking the action of GABA, N-(4-bromophenyl)-2-methylcyclopropanecarboxamide enhances the excitability of hippocampal neurons and improves cognitive function.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-methylcyclopropanecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to enhance memory consolidation and retrieval in healthy animals. N-(4-bromophenyl)-2-methylcyclopropanecarboxamide has a high affinity for the GABA(A) receptor containing alpha5 subunits and is selective for this subtype compared to other GABA(A) receptor subtypes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2-methylcyclopropanecarboxamide in lab experiments is its high potency and selectivity for the GABA(A) receptor containing alpha5 subunits. This allows for precise manipulation of hippocampal function without affecting other brain regions or receptor subtypes. However, one limitation of using N-(4-bromophenyl)-2-methylcyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For research involving N-(4-bromophenyl)-2-methylcyclopropanecarboxamide include investigating its potential therapeutic effects in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-bromophenyl)-2-methylcyclopropanecarboxamide and its effects on other brain regions and receptor subtypes. Finally, the development of more soluble analogs of N-(4-bromophenyl)-2-methylcyclopropanecarboxamide could improve its efficacy and ease of administration in vivo.
properties
IUPAC Name |
N-(4-bromophenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-10(7)11(14)13-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQMJUXGDPCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethylhexyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834030.png)
![1-cyclohexyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4834042.png)
![5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4834043.png)
![2-{4-[(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B4834048.png)
![methyl 4-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4834052.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B4834055.png)

![1-[(4-tert-butylbenzyl)oxy]-3-(2,5-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4834068.png)
![3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834071.png)
![methyl (5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4834073.png)
![2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4834081.png)
![4-[2-(2-methoxyphenoxy)propanoyl]morpholine](/img/structure/B4834084.png)
![N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4834097.png)
![butyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B4834100.png)